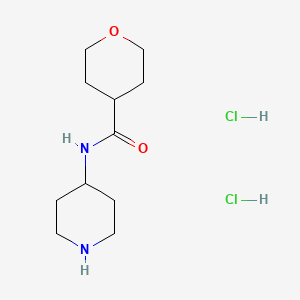
N-(piperidin-4-yl)oxane-4-carboxamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride: is an organic compound with the molecular formula C11H20N2O2. It is a derivative of piperidine, a heterocyclic amine, and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride typically involves the reaction of piperidine with oxane-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride is scaled up using large reactors and automated systems. The process involves the same basic reaction as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving cell signaling and receptor binding.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Another piperidine derivative with similar applications in research.
N-(piperidin-4-yl)pyridine: A compound with a pyridine ring, used in similar contexts.
N-(piperidin-4-yl)tetrahydrofuran: A tetrahydrofuran derivative with comparable properties.
Uniqueness
N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H22Cl2N2O2 |
|---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
N-piperidin-4-yloxane-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H20N2O2.2ClH/c14-11(9-3-7-15-8-4-9)13-10-1-5-12-6-2-10;;/h9-10,12H,1-8H2,(H,13,14);2*1H |
InChI Key |
FHFOAZRVUOTIRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)C2CCOCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















